molecular formula C8H8O5 B14390044 2,3,4-Trihydroxy-5-methoxybenzaldehyde CAS No. 87997-31-7

2,3,4-Trihydroxy-5-methoxybenzaldehyde

Cat. No.: B14390044
CAS No.: 87997-31-7
M. Wt: 184.15 g/mol
InChI Key: WCRYCBZSEIKUOX-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxy-5-methoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three hydroxyl groups and one methoxy group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxy-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-iodovanillin with sodium hydroxide and copper sulfate solution . This reaction yields 3,4-Dihydroxy-5-methoxybenzaldehyde, which can be further hydroxylated to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as nucleophilic substitution and oxidation reactions.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: 2,3,4-Trihydroxy-5-methoxybenzoic acid.

    Reduction: 2,3,4-Trihydroxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is used as a building block in organic synthesis. It can form Schiff bases via condensation reactions with amines .

Biology: The compound has been investigated for its antimicrobial activity. Carbohydrazone derivatives of this compound have shown activity against bacteria and fungi .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may have potential as an antimicrobial agent.

Industry: In the industrial sector, this compound can be used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxy-5-methoxybenzaldehyde is not fully understood. it is believed that the compound exerts its effects through interactions with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is unique due to the presence of three hydroxyl groups and one methoxy group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

87997-31-7

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2,3,4-trihydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H8O5/c1-13-5-2-4(3-9)6(10)8(12)7(5)11/h2-3,10-12H,1H3

InChI Key

WCRYCBZSEIKUOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)O)O)O

Origin of Product

United States

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